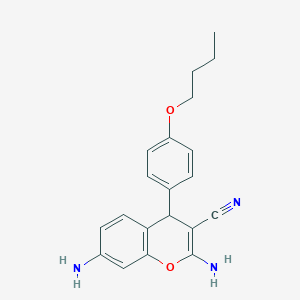

![molecular formula C10H9NO5S B254501 4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B254501.png)

4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTB or MTBSTFA, and it is a thiol-reactive reagent that is used for derivatization of various compounds, including amino acids, peptides, and carbohydrates.

科学的研究の応用

MTB has a wide range of applications in scientific research. It is commonly used as a derivatization reagent for amino acids, peptides, and carbohydrates in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis. MTB reacts with the amino or hydroxyl groups of these compounds to form derivatives that are more volatile and amenable to analysis by GC-MS or LC-MS.

MTB is also used in proteomics research for the identification and quantification of proteins. It can be used for the derivatization of peptides and amino acids in protein samples, which improves the sensitivity and selectivity of LC-MS analysis. MTB has also been used in the analysis of glycosylation patterns of proteins.

作用機序

MTB is a thiol-reactive reagent that reacts with thiol groups on amino acids, peptides, and proteins. The reaction forms a stable thioether linkage, which improves the stability and volatility of the derivatives formed. The reaction can occur under mild conditions, and the derivatives formed are stable for several days.

Biochemical and Physiological Effects:

MTB does not have any known biochemical or physiological effects on living organisms. It is a chemical reagent that is used for analytical purposes only.

実験室実験の利点と制限

MTB has several advantages as a derivatization reagent. It is highly specific for thiol groups, which improves the selectivity of the analysis. The derivatives formed are stable and volatile, which makes them amenable to analysis by GC-MS and LC-MS. MTB is also easy to use and can be carried out under mild conditions.

One limitation of MTB is that it is not suitable for the derivatization of compounds that do not contain thiol groups. It is also not suitable for the analysis of compounds that are sensitive to the reaction conditions.

将来の方向性

MTB has several potential future directions in scientific research. One area of research is the development of new derivatization reagents that are more specific and sensitive for the analysis of amino acids, peptides, and proteins. Another area of research is the application of MTB in the analysis of other biomolecules, such as lipids and nucleic acids. MTB can also be used in the development of new drugs and therapies for various diseases.

合成法

MTB is synthesized from 3-(methoxycarbonyl)-2-thiopheneamine and maleic anhydride. The reaction is carried out in a solvent such as toluene or chloroform, and the product is obtained through recrystallization. The purity of the product can be improved through column chromatography.

特性

製品名 |

4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid |

|---|---|

分子式 |

C10H9NO5S |

分子量 |

255.25 g/mol |

IUPAC名 |

(E)-4-[(3-methoxycarbonylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C10H9NO5S/c1-16-10(15)6-4-5-17-9(6)11-7(12)2-3-8(13)14/h2-5H,1H3,(H,11,12)(H,13,14)/b3-2+ |

InChIキー |

SKNMQRTWOSRRPT-NSCUHMNNSA-N |

異性体SMILES |

COC(=O)C1=C(SC=C1)NC(=O)/C=C/C(=O)O |

SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O |

正規SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid](/img/structure/B254424.png)

![3-{2-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid](/img/structure/B254425.png)

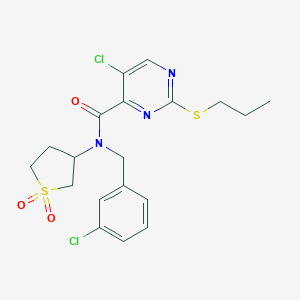

![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B254428.png)

![Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B254435.png)

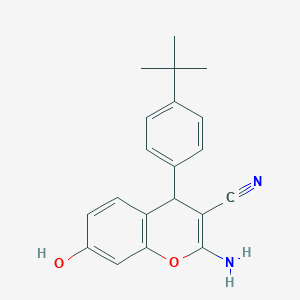

![3-hydroxy-5-(3-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254436.png)

![1'-butyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254437.png)

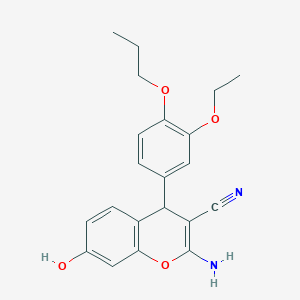

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B254439.png)

![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B254440.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B254446.png)

![5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254447.png)